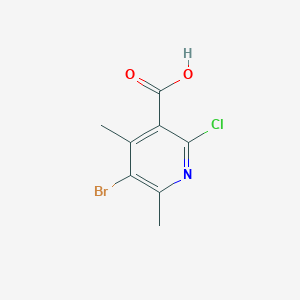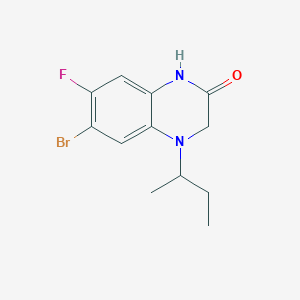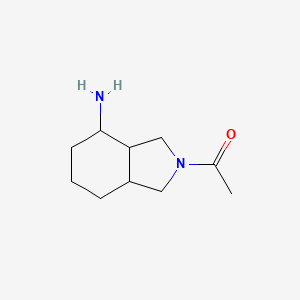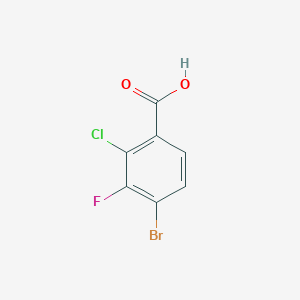
4-Bromo-2-chloro-3-fluorobenzoic acid
Overview
Description
4-Bromo-2-chloro-3-fluorobenzoic acid is a halogen-substituted benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals, agrochemicals, and materials science applications.
Synthetic Routes and Reaction Conditions:
Chlorination: The chlorine atom can be introduced by chlorination of a precursor like 4-bromo-3-fluorobenzoic acid using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Fluorination: The fluorine atom can be introduced by fluorination of a precursor like 4-bromo-2-chlorobenzoic acid using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available benzoic acid derivatives. The process may include halogenation reactions under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds by reacting with aryl boronic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents like LiAlH₄ in ether or NaBH₄ in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted benzoic acids, benzoates, or benzamides.
Coupling Products: Biaryl compounds with various functional groups.
Reduction Products: Benzyl alcohols or benzaldehydes.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like sterol 14α-demethylase (cyp51), which plays a key role in the biosynthesis of ergosterol, an essential component of the cell membranes of pathogenic organisms .
Mode of Action
It’s known that halogen-substituted benzoic acids can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially disrupting their normal function.
Biochemical Pathways
It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that it could potentially interfere with biochemical pathways involving these intermediates.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it could readily cross biological membranes .
Result of Action
Given its potential to participate in various chemical reactions and its use in the synthesis of biaryl intermediates , it could potentially disrupt normal cellular functions by altering the structure and function of target molecules.
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c . This suggests that temperature and humidity could potentially affect its stability and efficacy.
Scientific Research Applications
4-Bromo-2-chloro-3-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.
Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-fluorobenzoic acid: Similar structure but with different positions of the halogen atoms.
Uniqueness: 4-Bromo-2-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZOBVQVWLVGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
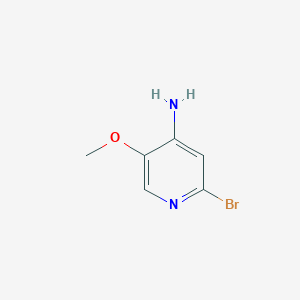
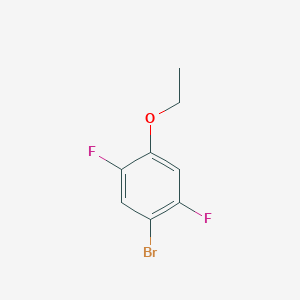
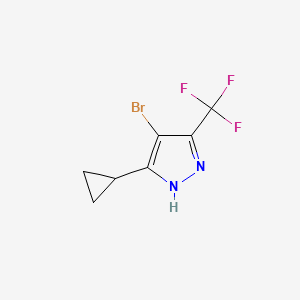

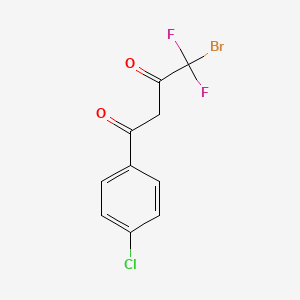

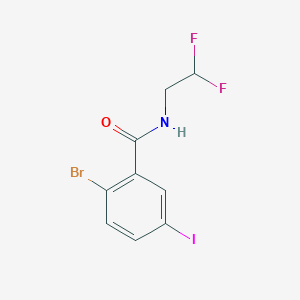
![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)
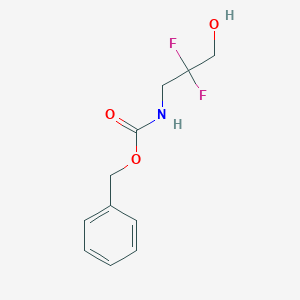
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)
